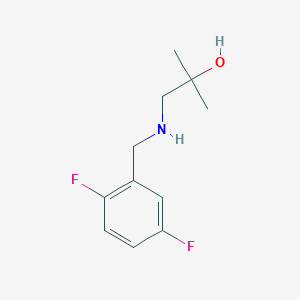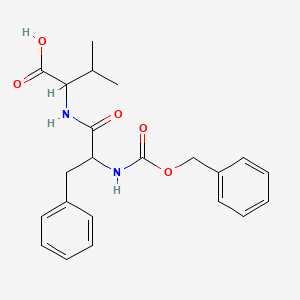
3-Cyclopropoxy-benzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with a cyclopropoxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyclopropoxy-benzoic acid tert-butyl ester involves the Steglich esterification. This reaction typically uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds by forming an O-acylisourea intermediate, which reacts with tert-butyl alcohol to form the ester .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide in the presence of a catalyst. This method allows for the efficient formation of the ester under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Cyclopropoxy-benzoic acid.
Reduction: 3-Cyclopropoxy-benzyl alcohol.
Substitution: Various substituted benzoic acid tert-butyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-benzoic acid tert-butyl ester involves its interaction with various molecular targets. For example, in esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-benzoic acid: Similar structure but lacks the tert-butyl ester group.
Benzoic acid tert-butyl ester: Lacks the cyclopropoxy substitution.
3-Methoxy-benzoic acid tert-butyl ester: Similar ester group but with a methoxy substitution instead of cyclopropoxy.
Uniqueness
3-Cyclopropoxy-benzoic acid tert-butyl ester is unique due to the presence of both the cyclopropoxy group and the tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
tert-butyl 3-cyclopropyloxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI-Schlüssel |
PUXCFOZHCGFZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)




![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)


![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)




